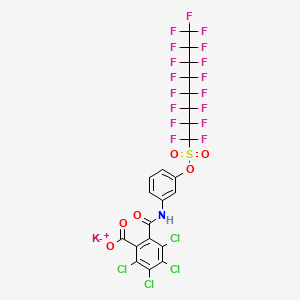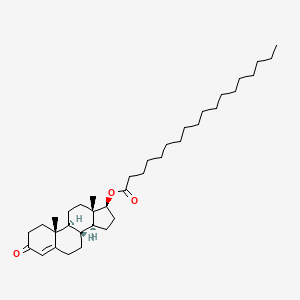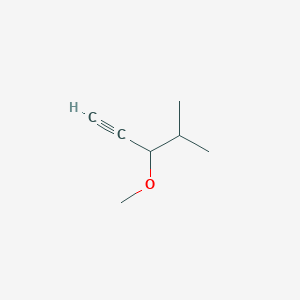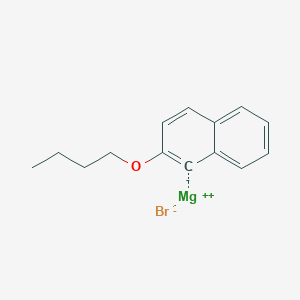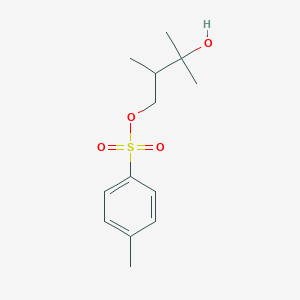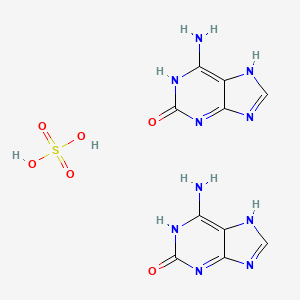![molecular formula C44H46Cl4N8Zn B13413920 {4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride: is a synthetic zinc porphyrin compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride typically involves the reaction of zinc acetate with meso-Tetra (N-methyl-4-pyridyl) porphine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrachloride salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to maintain product purity and yield .
化学反应分析
Types of Reactions: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Light irradiation or oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while reduction can produce reduced zinc porphyrin complexes .
科学研究应用
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride has a wide range of scientific research applications, including:
Chemistry:
Photoinduced Electron/Energy Transfer: Used in photoinduced electron/energy transfer reactions, such as reversible addition–fragmentation chain transfer (RAFT) polymerization.
Biology:
DNA Interaction Studies: The compound’s triplet excited state is used to probe the binding interaction with G-quadruplex DNA, providing insights into the design of anti-cancer drugs targeting G-quadruplex structures.
Medicine:
Anti-Cancer Research: Its interaction with G-quadruplex DNA makes it a potential candidate for developing anti-cancer therapies.
Industry:
作用机制
The mechanism of action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride involves its ability to interact with various molecular targets through its unique coordination chemistry. The central zinc ion can coordinate with nitrogen atoms in the pyridyl moiety, facilitating the formation of complex structures. This coordination is crucial for its activity in photoinduced electron/energy transfer reactions and its interaction with G-quadruplex DNA .
相似化合物的比较
- Zinc 5,10,15,20-tetra (4-pyridyl)-21H,23H-porphine tetrakis (methochloride)
- Zinc meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride (ZnTMPyP4)
Uniqueness: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride stands out due to its specific coordination chemistry and electronic properties, which make it particularly effective in photoinduced electron/energy transfer reactions and DNA interaction studies. Its ability to form stable complexes with G-quadruplex DNA highlights its potential in anti-cancer research .
属性
分子式 |
C44H46Cl4N8Zn |
|---|---|
分子量 |
894.1 g/mol |
IUPAC 名称 |
zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI 键 |
UHVZXKFEGYMNNM-UHFFFAOYSA-J |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



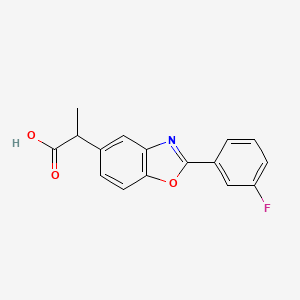
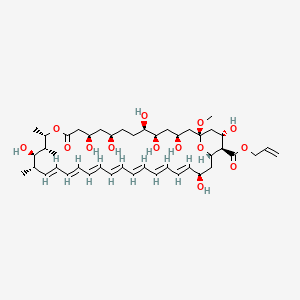
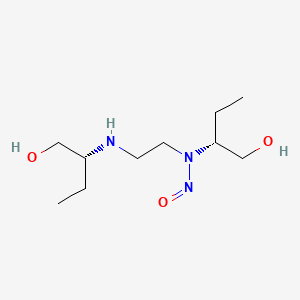
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
